molecular formula C11H14BrNO2 B13516776 2-((2-Bromobenzyl)amino)-2-methylpropanoic acid

2-((2-Bromobenzyl)amino)-2-methylpropanoic acid

Cat. No.: B13516776
M. Wt: 272.14 g/mol
InChI Key: JDZFGRSPFZRLQN-UHFFFAOYSA-N
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Description

2-((2-Bromobenzyl)amino)-2-methylpropanoic acid is an organic compound that features a bromobenzyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromobenzyl)amino)-2-methylpropanoic acid typically involves the reaction of 2-bromobenzylamine with 2-methylpropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromobenzyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Bromobenzyl)amino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Bromobenzyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the amino acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Bromobenzyl)amino)-2-methylpropanoic acid is unique due to the presence of both the bromobenzyl and amino acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methylamino]-2-methylpropanoic acid

InChI

InChI=1S/C11H14BrNO2/c1-11(2,10(14)15)13-7-8-5-3-4-6-9(8)12/h3-6,13H,7H2,1-2H3,(H,14,15)

InChI Key

JDZFGRSPFZRLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCC1=CC=CC=C1Br

Origin of Product

United States

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